![molecular formula C20H36O4Si2 B13749769 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 109971-66-6](/img/structure/B13749769.png)
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features two tert-butyl(dimethyl)silyl groups and a methoxy group attached to a benzaldehyde core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity . The formylation of the protected intermediate is achieved using n-butyllithium (n-BuLi) and dimethylformamide (DMF) as an electrophile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: TBAF in tetrahydrofuran (THF), acetic acid/water mixture.
Major Products Formed
Oxidation: 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzoic acid.
Reduction: 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzyl alcohol.
Substitution: 2,3-Dihydroxy-4-methoxybenzaldehyde.
Applications De Recherche Scientifique
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a protected intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-methoxyphenyl)propanoate
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is unique due to the presence of two tert-butyl(dimethyl)silyl groups, which provide enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemical industries.
Propriétés
| 109971-66-6 | |
Formule moléculaire |
C20H36O4Si2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-17-15(14-21)12-13-16(22-7)18(17)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |
Clé InChI |
CNZLZKIDHDTMNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1O[Si](C)(C)C(C)(C)C)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
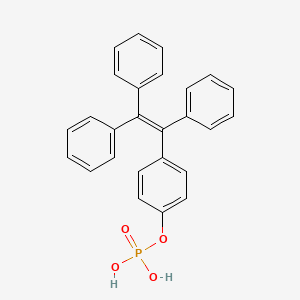
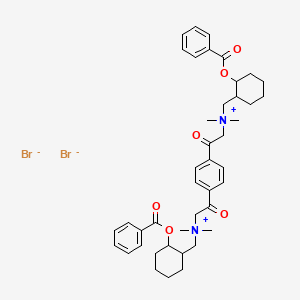
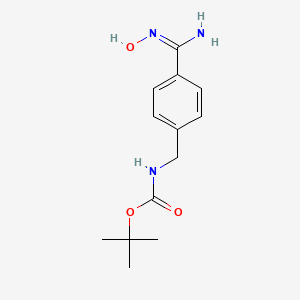


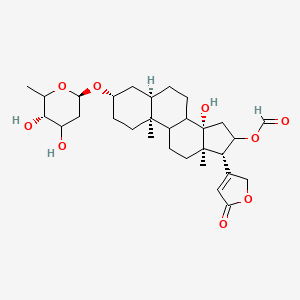
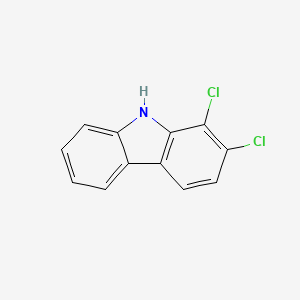
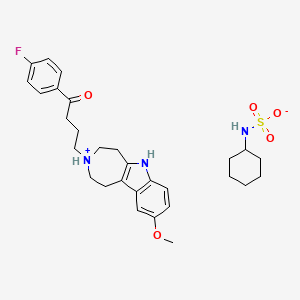
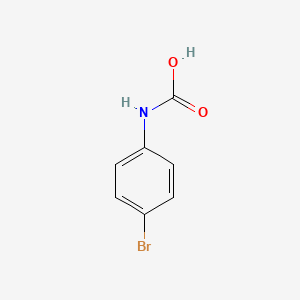
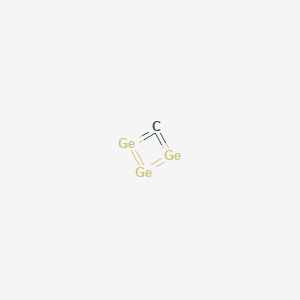
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
